molecular formula C16H15N3O5S2 B2740738 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865161-35-9

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2740738
CAS No.: 865161-35-9
M. Wt: 393.43
InChI Key: IEMPKAJDAVWPLJ-MSUUIHNZSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition with different aryl azides in a copper-catalyzed one-pot reaction .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzo[d]thiazol-2(3H)-one derivative with different reagents in a one-pot reaction . For example, 6-bromobenzo[d]thiazol-2(3H)-one has been reacted with propargyl bromide and different aryl azides to produce a series of 1,2,3-triazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides results in the formation of 1,2,3-triazole derivatives .

Scientific Research Applications

Thiazolides as Anti-Infective Agents

Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activities against a wide range of pathogens, including helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. These compounds operate through multiple mechanisms of action. For anaerobic or microaerophilic parasites and bacteria, the reduction of the nitro group into a toxic intermediate is crucial. On the other hand, nitro- and bromo-thiazolides trigger apoptosis in proliferating mammalian cells, which may also explain their activities against intracellular pathogens. The antiparasitic effect against helminths may be similar to that in mammalian cells, though it has not been fully elucidated (Hemphill, Müller, & Müller, 2012).

Antiproliferative and Antioxidant Activities

Benzimidazole/benzothiazole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity and antioxidant capacity. Some derivatives showed promising antiproliferative activity on human cancer cells and significant antioxidative potential, exceeding the reference compound butylated hydroxytoluene (BHT) in efficacy. These activities were rationalized through density functional theory (DFT) calculations, indicating the potential of such compounds for further optimization in developing efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).

Antimicrobial Activities

Several studies have synthesized and tested thiazole derivatives for their antimicrobial properties. These derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential use as antimicrobial agents in pharmaceuticals and possibly in other applications requiring antibacterial and antifungal properties (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPKAJDAVWPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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